molecular formula C11H21NO B12288202 (3-Oxaspiro[5.5]undecan-9-yl)methanamine

(3-Oxaspiro[5.5]undecan-9-yl)methanamine

Cat. No.: B12288202
M. Wt: 183.29 g/mol
InChI Key: ZSZXDJXZSZNBGE-UHFFFAOYSA-N
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Description

(3-Oxaspiro[5.5]undecan-9-yl)methanamine: is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system fused to an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxaspiro[5.5]undecan-9-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Oxaspiro[5.5]undecan-9-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, (3-Oxaspiro[5.5]undecan-9-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .

Biology: Its amine group allows it to interact with various biological molecules, making it useful for probing biochemical processes .

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its structure could be modified to develop new drugs with specific biological activities .

Industry: Industrially, the compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties. It may also find applications in the production of specialty chemicals .

Mechanism of Action

The mechanism by which (3-Oxaspiro[5.5]undecan-9-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: (3-Oxaspiro[5.5]undecan-9-yl)methanamine is unique due to its specific combination of an oxaspiro ring system and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-oxaspiro[5.5]undecan-9-ylmethanamine

InChI

InChI=1S/C11H21NO/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h10H,1-9,12H2

InChI Key

ZSZXDJXZSZNBGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCOCC2

Origin of Product

United States

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